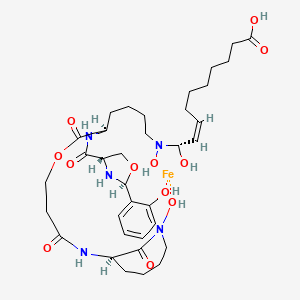

Carboxymycobactin T

Description

Structure

2D Structure

Properties

Molecular Formula |

C35H53FeN5O12 |

|---|---|

Molecular Weight |

791.7 g/mol |

IUPAC Name |

(Z,10S)-10-hydroxy-10-[hydroxy-[(5R)-6-[3-[[(3R)-1-hydroxy-2-oxoazepan-3-yl]amino]-3-oxopropoxy]-5-[[(2S,4S)-2-(2-hydroxyphenyl)-1,3-oxazolidine-4-carbonyl]amino]-6-oxohexyl]amino]dec-8-enoic acid;iron |

InChI |

InChI=1S/C35H53N5O12.Fe/c41-28-16-8-7-13-24(28)33-38-27(23-52-33)32(46)37-26(35(48)51-22-19-29(42)36-25-14-9-12-21-40(50)34(25)47)15-10-11-20-39(49)30(43)17-5-3-1-2-4-6-18-31(44)45;/h5,7-8,13,16-17,25-27,30,33,38,41,43,49-50H,1-4,6,9-12,14-15,18-23H2,(H,36,42)(H,37,46)(H,44,45);/b17-5-;/t25-,26-,27+,30+,33+;/m1./s1 |

InChI Key |

RIRVLMVQOVSMLJ-QMDLAEJKSA-N |

Isomeric SMILES |

C1CCN(C(=O)[C@@H](C1)NC(=O)CCOC(=O)[C@@H](CCCCN([C@H](/C=C\CCCCCCC(=O)O)O)O)NC(=O)[C@@H]2CO[C@H](N2)C3=CC=CC=C3O)O.[Fe] |

Canonical SMILES |

C1CCN(C(=O)C(C1)NC(=O)CCOC(=O)C(CCCCN(C(C=CCCCCCCC(=O)O)O)O)NC(=O)C2COC(N2)C3=CC=CC=C3O)O.[Fe] |

Origin of Product |

United States |

Molecular Biosynthesis Pathways of Carboxymycobactin T

Enzymology of Carboxymycobactin T Synthesis

The enzymatic machinery responsible for this compound synthesis is a sophisticated assembly line involving multiple specialized proteins. This system builds the molecule in a stepwise fashion, combining peptide and polyketide components to form the final siderophore structure.

Nonribosomal peptide synthetases are large, modular enzymes that synthesize peptides without the use of ribosomes. In the mycobactin (B74219) pathway, NRPS modules are responsible for activating and incorporating specific amino acid residues into the growing siderophore backbone. bham.ac.ukescholarship.org The core NRPS components in Mycobacterium tuberculosis include MbtB, MbtE, and MbtF, which require the presence of an MbtH-like protein for their soluble production and function. bbk.ac.uknih.gov

The assembly process involves the sequential addition of amino acids. bbk.ac.uk The adenylation (A) domains of these NRPS enzymes are highly specific, selecting particular amino acids and activating them as aminoacyl-adenylates. escholarship.orgnih.gov For instance, the A domain of MbtE specifically recognizes N⁶-acyl-N⁶-hydroxy-l-lysine, while the A domain of MbtF is specific for N⁶-hydroxy-l-lysine, indicating that these modified lysine (B10760008) residues are synthesized before their incorporation into the main scaffold. nih.gov The A domain of MbtB shows a preference for L-threonine, suggesting that the initial product may contain a β-methyl oxazoline (B21484) ring, which is later demethylated to form the final structure found in most mycobactins. nih.gov

Working in concert with NRPS enzymes are polyketide synthases (PKS), which are responsible for building the polyketide portions of the molecule. bham.ac.uk The mycobactin biosynthesis pathway is a hybrid NRPS-PKS system. bbk.ac.uk PKS modules, such as those involving the enzymes MbtC and MbtD, utilize small carboxylic acid units like malonyl-CoA to extend the molecular chain. bbk.ac.uk This hybrid assembly line allows for the integration of both amino acid and polyketide-derived units, creating the complex chemical structure characteristic of mycobactins. bbk.ac.ukplos.org The PKS components contribute to the formation of the 2-hydroxyphenyloxazolidine core structure. bbk.ac.uk

Genetic Organization of the Mycobactin Biosynthesis (mbt) Locus and its Relevance to this compound

The genes encoding the enzymes for mycobactin and carboxymycobactin synthesis are organized into a conserved gene cluster known as the mbt locus. researchgate.netbbk.ac.uk In M. tuberculosis, this locus contains 14 essential genes, designated mbtA through mbtN. bbk.ac.uk This cluster is typically divided into two functional units: mbt-1 (mbtA-J), which directs the assembly of the core mycobactin scaffold, and mbt-2 (mbtK-N), which is responsible for the synthesis and attachment of the fatty acyl chain. bbk.ac.uknih.govresearchgate.net The integrity of the mbt gene cluster is crucial for the bacterium's survival in iron-limited environments, such as within a host macrophage. epdf.pub

Several genes within the mbt locus have been identified as having critical, non-redundant functions in the biosynthesis of carboxymycobactin. The deletion or inhibition of these genes can halt the production of the siderophore. plos.orgnih.gov

| Gene | Encoded Enzyme/Protein | Function in this compound Biosynthesis | Source(s) |

| mbtA | Salicyl-AMP ligase | Activates salicylate (B1505791), the aromatic precursor, by converting it to salicyl-adenosine monophosphate (Salicyl-AMP). This is the initial step in the assembly process. | bbk.ac.uk |

| mbtB | Nonribosomal Peptide Synthetase (NRPS) | Incorporates a serine or threonine residue, which cyclizes to form the oxazoline ring of the siderophore's core structure. Essential for mycobactin production. | bbk.ac.uknih.govepdf.pub |

| mbtE | Nonribosomal Peptide Synthetase (NRPS) | Incorporates a central N⁶-acyl-N⁶-hydroxy-l-lysine residue into the growing peptide chain. Essential for bacterial growth. | bbk.ac.uknih.govplos.org |

| mbtG | Lysine modifying enzyme | Catalyzes modifications of a lysine residue. Essential for bacterial growth in vitro. | bbk.ac.ukplos.org |

| mbtK | Acyltransferase | Transfers a fatty acid chain to the ε-amino group of a lysine residue in the polyketide-polypeptide backbone. Defined as the essential acyl transferase. | plos.orgnih.gov |

| mbtN | Dehydrogenase | Introduces a characteristic cis-unsaturation into the fatty acyl chain that is attached to the siderophore core. | plos.orgnih.gov |

Precursor Molecules and Intermediate Metabolites in this compound Biosynthesis

The assembly of this compound relies on the availability of specific precursor molecules that are fed into the NRPS-PKS machinery. The biosynthesis begins with the production of salicylate from chorismate, a reaction catalyzed by the MbtI enzyme. bbk.ac.uk This salicylate molecule serves as the aromatic cap for the siderophore.

The peptide backbone is constructed from amino acid precursors, including serine and two modified lysine residues: N⁶-hydroxy-l-lysine and N⁶-acyl-N⁶-hydroxy-l-lysine. bbk.ac.uknih.gov These lysine modifications occur prior to their incorporation by the NRPS modules. nih.gov The polyketide elements are built from malonyl-CoA extenders. bbk.ac.uk Finally, a long-chain fatty acid is attached to the core structure, a step mediated by enzymes from the mbt-2 locus, to complete the synthesis. plos.orgnih.gov

Transcriptional and Post-Transcriptional Regulation of this compound Biosynthesis

The production of this compound is tightly regulated to respond to the availability of iron in the environment. The primary mechanism of control is at the transcriptional level, governed by the Iron-dependent Repressor, IdeR. nih.govresearchgate.net

Under iron-replete conditions, IdeR forms a complex with Fe²⁺ ions. researchgate.net This IdeR-Fe²⁺ complex then binds to specific DNA sequences, known as "iron boxes," located in the promoter regions of the mbt genes. researchgate.net This binding physically blocks transcription, effectively shutting down the biosynthesis of mycobactin. researchgate.net

Conversely, in an iron-deficient environment, IdeR cannot form the repressive complex, and it detaches from the DNA. researchgate.net This lifts the repression, allowing for the transcription of the mbt genes and the synthesis of siderophores to scavenge for iron. researchgate.netresearchgate.net The system is also positively regulated by proteins such as HupB. researchgate.net There is also evidence for post-transcriptional regulation, such as the acetylation of the MbtA enzyme, which can modulate its activity and, consequently, the rate of siderophore production. bbk.ac.uk

Iron-Responsive Regulator (IdeR)-Mediated Control of mbt Gene Expression

The biosynthesis of carboxymycobactin, along with its cell-associated counterpart mycobactin, is encoded by a series of genes organized into clusters, primarily the mbt-1 and mbt-2 loci. pnas.org The expression of these genes is tightly controlled at the transcriptional level by the Iron-dependent Regulator, IdeR, a protein belonging to the Diphtheria Toxin Repressor (DtxR) family. openmicrobiologyjournal.comresearchgate.net IdeR functions as the primary sensor of intracellular iron levels, acting as a transcriptional repressor to prevent iron toxicity when the metal is abundant. researchgate.netnih.gov

The mechanism of repression is a classic example of negative feedback. In the presence of sufficient intracellular iron, IdeR binds with ferrous iron (Fe²⁺) to form an active IdeR-Fe²⁺ complex. nih.govresearchgate.net This activated complex specifically recognizes and binds to a 19-base pair consensus DNA sequence known as the "iron box" (5′-TTAGGTTAGGCTAACCTAA-3′). openmicrobiologyjournal.comnih.gov These iron boxes are strategically located in the promoter regions of the mbt genes. pnas.orgnih.gov The binding of the IdeR-Fe²⁺ complex to the iron box physically obstructs the binding of RNA polymerase, thereby blocking the transcription of the genes required for siderophore synthesis, including those for this compound. nih.govresearchgate.net

Conversely, under iron-limiting conditions—a state M. tuberculosis frequently encounters within its human host—intracellular iron levels drop, and the IdeR-Fe²⁺ complex does not form. pnas.orgnih.gov In its iron-free state, IdeR is inactive and cannot bind to the iron box. researchgate.net This de-repression allows RNA polymerase to access the promoters and initiate the transcription of the mbt gene clusters (mbtA-N), leading to the synthesis and secretion of carboxymycobactin to scavenge for external iron. openmicrobiologyjournal.comresearchgate.net Studies on ideR mutant strains of M. tuberculosis have confirmed this regulatory role, demonstrating that the absence of a functional IdeR leads to the dysregulated and excessive production of mycobactins, even in high-iron conditions. nih.gov

The regulation is multifaceted, as IdeR also acts as a positive regulator for iron storage genes, such as those encoding bacterioferritins (bfrA and bfrB), ensuring that excess iron is safely sequestered. researchgate.netnih.gov This dual functionality positions IdeR as a master regulator of iron homeostasis in M. tuberculosis. researchgate.netkarger.com

Table 1: Key Gene Clusters in Carboxymycobactin Biosynthesis Regulated by IdeR

| Gene Cluster | Involved Genes | Function in Biosynthesis | Regulation by IdeR (in high iron) |

|---|---|---|---|

| mbt-1 | mbtA, mbtB, mbtC, mbtD, mbtE, mbtF, mbtG, mbtH, mbtI, mbtJ | Synthesizes the core chemical scaffold of both mycobactin and carboxymycobactin. pnas.orgopenmicrobiologyjournal.com This includes salicylate synthesis (MbtI), peptide assembly (MbtB, E, F), and hydroxylation (MbtG). pnas.org | Repressed |

| mbt-2 | mbtK, mbtL, mbtM, mbtN | Responsible for the attachment and modification of the fatty acyl side chain that differentiates mycobactins and carboxymycobactins. pnas.orgplos.org MbtK is the essential acyl transferase. plos.org | Repressed |

Influence of Environmental Nutritional Cues on this compound Production

The production of this compound is highly sensitive to the nutritional environment, a critical adaptation for the survival of M. tuberculosis in diverse host niches. The primary and most extensively studied cue is iron availability, though other factors such as carbon source and pH also exert influence.

Iron Concentration: As dictated by the IdeR regulatory system, iron concentration is the dominant factor controlling carboxymycobactin synthesis. nih.gov Production is inversely proportional to the amount of available iron. nih.gov Research has quantified this relationship, showing that M. tuberculosis produces maximal levels of both mycobactin and carboxymycobactin in a low-iron medium containing approximately 0.36 µM of iron. nih.gov In stark contrast, when grown in a high-iron medium (144 µM Fe), the synthesis of both siderophores becomes negligible. nih.gov This tight regulation prevents the bacterium from expending energy on siderophore production when iron is plentiful and avoids the potential for iron-induced toxicity. nih.gov

pH: The environmental pH plays a significant role in the function of carboxymycobactin but its direct influence on the synthesis is less characterized. This compound is a water-soluble siderophore designed to function in the aqueous extracellular environment to chelate iron. bbk.ac.uk Its iron-chelating activity is effective over a broad physiological pH range, typically between 2 and 8. bbk.ac.uk Some studies investigating siderophore production in vitro utilize specific media, such as the iron-limiting Glycerol-Alanine-Salts (GAS) medium, which has a pH of 6.6, to induce mycobactin synthesis. bbk.ac.uk This indicates that carboxymycobactin biosynthesis proceeds efficiently at a slightly acidic to neutral pH, which is consistent with the environment of the macrophage phagosome where M. tuberculosis often resides. asm.org

Table 2: Influence of Environmental Cues on this compound Production

| Environmental Cue | Condition | Effect on this compound Production | Research Finding |

|---|---|---|---|

| Iron (Fe) Concentration | Low (~0.36 µM) | Maximal Production | Transcription of mbt genes is de-repressed as the IdeR repressor is inactive. nih.gov |

| High (≥144 µM) | Negligible Production | The IdeR-Fe²⁺ complex forms and binds to iron boxes in mbt promoters, blocking transcription. nih.gov | |

| Carbon Source | Glycerol, etc. | Modulatory | Siderophore production is part of a larger metabolic adaptation to nutrient availability, including the carbon source. frontiersin.org |

| pH | Slightly Acidic to Neutral (e.g., pH 6.6) | Permissive for Synthesis | Biosynthesis is shown to be efficient in media with a pH of 6.6, consistent with the pH of the host environment where it is needed. bbk.ac.uk |

Mechanistic Principles of Carboxymycobactin T Mediated Iron Acquisition and Transport

Ferric Iron Chelation Mechanisms of Carboxymycobactin T

M. tb synthesizes two main types of siderophores: the cell-associated, lipophilic mycobactin (B74219) and the secreted, water-soluble carboxymycobactin. frontiersin.orgasm.org this compound is the designation for the carboxymycobactin produced by M. tb. oup.com These molecules are crucial for scavenging iron from the host environment, where it is tightly bound to proteins. nih.govnih.gov

This compound possesses a high affinity for ferric iron (Fe³⁺), which is attributed to its specific chemical structure. ontosight.ai The molecule is hexadentate, meaning it has six points of attachment to the iron ion. nih.gov The primary iron-chelating moieties are two hydroxamate groups and a 2-hydroxyphenyloxazoline group. asm.orgmdpi.com The hydroxamate groups, along with the phenolate (B1203915) oxygen and the oxazoline (B21484) nitrogen, effectively coordinate with Fe³⁺, forming a stable octahedral complex. asm.org This high binding affinity allows carboxymycobactin to sequester iron from host proteins. frontiersin.org The presence of a carboxyl group contributes to the water solubility of carboxymycobactin, distinguishing it from the more lipophilic mycobactin. ontosight.ainih.gov

| Functional Group | Role in Iron Chelation |

|---|---|

| Hydroxamate Groups | Primary sites for coordinating with ferric iron. asm.org |

| 2-Hydroxyphenyloxazoline | Contributes to the high-affinity binding of ferric iron. asm.org |

| Carboxyl Group | Enhances water solubility, allowing it to function in aqueous environments. ontosight.ai |

Extracellular Iron Scavenging Efficiency of this compound

As a secreted siderophore, carboxymycobactin is the primary molecule responsible for scavenging iron from the extracellular milieu of the host. nih.gov Its water-soluble nature allows it to diffuse and compete for iron bound to host proteins. nih.gov

In the mammalian host, iron is not freely available; it is sequestered by high-affinity iron-binding proteins to limit its availability to invading pathogens. frontiersin.orgnih.gov These proteins include transferrin in the blood plasma, lactoferrin in mucosal secretions, and ferritin for intracellular iron storage. nih.govnih.gov this compound has a sufficiently high affinity for Fe³⁺ to effectively compete with and remove iron from these host proteins. nih.govnih.govijmb.in For instance, desferricarboxymycobactin can chelate Fe³⁺ from transferrin after the phagosome fuses with early endosomes, as well as from lactoferrin and ferritin. nih.gov The ability to acquire iron from these sources is a critical factor in the pathogenesis of mycobacterial infections. ontosight.ai

Role of this compound in Inter-siderophore Iron Transfer to Mycobactin

The current model for iron transport in M. tb suggests a "shuttle" mechanism involving both carboxymycobactin and mycobactin. oup.com After carboxymycobactin captures iron in the extracellular environment, it is believed to transfer the chelated iron to the cell-wall-associated mycobactin. nih.govplos.org This transfer is thought to be facilitated by a surface-exposed protein called HupB, which can bind to carboxymycobactin. frontiersin.orgresearchgate.net HupB is hypothesized to act as a receptor for ferri-carboxymycobactin and mediate the transfer of iron to mycobactin. frontiersin.orgnih.gov This inter-siderophore transfer concentrates the iron at the cell surface, preparing it for transport into the cytoplasm. oup.com

Intracellular Translocation Systems for Iron-Loaded this compound

Once iron is chelated by carboxymycobactin and brought to the cell surface, it must be transported across the cell membrane into the cytoplasm. This process is mediated by a specific transport system. asm.org

The transport of the iron-carboxymycobactin complex into the mycobacterial cytoplasm is primarily handled by an ATP-binding cassette (ABC) transporter known as IrtAB. nih.govasm.org This transporter is essential for the efficient utilization of iron from ferri-carboxymycobactin. asm.org The IrtAB system is composed of two proteins, IrtA and IrtB, which are predicted to form a heterodimeric transporter. asm.org Inactivation of the irtAB genes significantly impairs the ability of M. tb to grow in iron-deficient conditions and reduces its virulence in macrophages and mouse models. asm.orgfrontiersin.org

Molecular Mechanisms of Siderophore Export (e.g., MmpS/MmpL Systems, Rv0455c Protein)

The secretion of this compound from the cytoplasm of Mycobacterium tuberculosis into the extracellular environment is a critical step in iron acquisition and is facilitated by a specialized set of membrane proteins. This export process is primarily mediated by the Mycobacterial Membrane Protein Large (MmpL) and Mycobacterial Membrane Protein Small (MmpS) protein systems, which form efflux pumps, along with the essential periplasmic protein Rv0455c.

The primary export systems for siderophores, including this compound, are the MmpS4/MmpL4 and MmpS5/MmpL5 complexes. nih.govpnas.org These systems are functionally redundant and act as inner membrane transporters. pnas.org The MmpL proteins are large, transmembrane transporters of the Resistance-Nodulation-Division (RND) superfamily, while the MmpS proteins are smaller, periplasmic accessory proteins. nih.govresearchgate.net Genetic studies have demonstrated that MmpS4 interacts with a periplasmic loop of its cognate transporter, MmpL4. nih.govpnas.org Similarly, MmpS5 associates with MmpL5. nih.govpnas.org While MmpS5 interacts exclusively with MmpL5, MmpS4 has been shown to interact with both MmpL4 and MmpL5, highlighting a degree of crosstalk between these export systems. nih.govpnas.org Deletion of both mmpS4 and mmpS5 genes in M. tuberculosis results in a severe impairment of siderophore secretion and an inability to grow in low-iron conditions. nih.govpnas.org

In addition to the MmpS/MmpL complexes, the periplasmic protein Rv0455c has been identified as a crucial component of the siderophore secretion machinery. acs.org Deletion of the rv0455c gene leads to a drastic reduction in the secretion of both mycobactin and carboxymycobactin, a phenotype similar to that observed in mutants lacking mmpS4 and mmpS5. acs.org This indicates that Rv0455c is essential for the proper functioning of the siderophore export system. acs.org Although the precise mechanistic role of Rv0455c is still under investigation, it is hypothesized to act as an essential accessory protein, potentially linking the inner membrane MmpS/MmpL exporters with components of the outer membrane. nih.gov Interestingly, a lack of Rv0455c also increases the susceptibility of M. tuberculosis to certain drugs, suggesting a dual role in both siderophore export and drug efflux. pnas.orgasm.org

Table 1: Key Proteins in this compound Export

| Protein/System | Type | Function | Citation |

|---|---|---|---|

| MmpS4/MmpL4 | Inner membrane efflux pump | Exports this compound across the inner membrane. | nih.govpnas.org |

| MmpS5/MmpL5 | Inner membrane efflux pump | Functionally redundant with MmpS4/MmpL4 in exporting this compound. | nih.govpnas.org |

| Rv0455c | Periplasmic protein | Essential for the secretion of this compound; may act as an accessory protein to the MmpS/L systems. | acs.orgnih.gov |

Intracellular Siderophore Deferration and Recycling Pathways

Once ferri-carboxymycobactin T has successfully chelated ferric iron (Fe³⁺) in the extracellular milieu, the complex is transported into the mycobacterial cytoplasm via the iron-regulated ABC transporter, IrtAB. preprints.orgmdpi.com Inside the cell, a crucial process of deferration occurs to release the iron for metabolic use, followed by the recycling of the apo-siderophore back to the extracellular space.

The primary mechanism for iron release from ferri-carboxymycobactin T is through the reduction of Fe³⁺ to ferrous iron (Fe²⁺). bbk.ac.uknih.gov This reduction is catalyzed by a flavin-dependent reductase activity located in the cytosolic domain of the IrtA subunit of the IrtAB transporter. researchgate.netpreprints.orgmdpi.com The affinity of this compound for Fe²⁺ is significantly lower than for Fe³⁺, leading to the dissociation of the iron from the siderophore complex upon reduction. nih.govmdpi.com This enzymatic reduction is a key step that allows the bacterium to efficiently access the scavenged iron.

Following the release of iron, the now deferrated (iron-free) this compound is recycled back to the extracellular environment to participate in further rounds of iron acquisition. preprints.orgmdpi.comopenmicrobiologyjournal.com This recycling pathway is a vital energy-saving mechanism for the bacterium, as it circumvents the need for continuous de novo synthesis of the siderophore. pnas.orgnih.gov The same MmpS4/MmpL4 and MmpS5/MmpL5 export systems that are responsible for the initial secretion of newly synthesized this compound are also responsible for the export of the recycled, deferrated siderophore. nih.govpnas.org

Disruption of this recycling process, for instance, in mutants lacking the MmpS4/L4 and MmpS5/L5 systems, leads to the intracellular accumulation of deferrated this compound. pnas.orgresearchgate.net This accumulation has been shown to be toxic to the mycobacterial cell, a phenomenon termed "siderophore-poisoning". pnas.orgresearchgate.net This toxicity occurs even when alternative iron sources are available, suggesting an inhibitory mechanism independent of iron starvation. pnas.orgresearchgate.net Therefore, the efficient recycling of this compound is not only metabolically advantageous but also essential for preventing self-intoxication.

Table 2: Components of Intracellular Deferration and Recycling of this compound

| Component | Type | Function | Citation |

|---|---|---|---|

| IrtAB | ABC transporter | Imports ferri-carboxymycobactin T into the cytoplasm. | preprints.orgmdpi.com |

| IrtA (cytosolic domain) | Flavin reductase enzyme | Reduces Fe³⁺ to Fe²⁺, causing its release from this compound. | researchgate.netpreprints.orgmdpi.com |

| MmpS4/MmpL4 & MmpS5/MmpL5 | Inner membrane efflux pump | Exports the deferrated (apo) this compound back to the extracellular space for reuse. | nih.govpnas.org |

Biological Significance and Contribution of Carboxymycobactin T to Mycobacterial Virulence

Essentiality of Carboxymycobactin T for Mycobacterial Growth and Survival under Iron-Restricted Conditions

Iron is a critical micronutrient for the majority of living organisms, playing a vital role in fundamental cellular processes such as respiration and DNA synthesis. karger.com However, within a host organism, iron is not freely available. It is tightly sequestered by host proteins like transferrin, lactoferrin, and ferritin, a phenomenon known as nutritional immunity. nih.govopenmicrobiologyjournal.com To overcome this iron-limited environment, Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis, has evolved a sophisticated iron acquisition system centered around the production of siderophores. frontiersin.org

M. tb produces two major classes of siderophores: the cell-associated, lipophilic mycobactin (B74219) and the secreted, more water-soluble carboxymycobactin. frontiersin.orgresearchgate.net this compound is a specific form of carboxymycobactin produced by M. tb. Under conditions of iron starvation, M. tb upregulates the genes responsible for the biosynthesis of these siderophores. oup.com Carboxymycobactin is secreted into the extracellular environment where it efficiently scavenges ferric iron (Fe³⁺) from host iron-binding proteins. openmicrobiologyjournal.comnih.gov

The essentiality of this system is demonstrated by genetic studies. Mutants of M. tb with disruptions in the mycobactin biosynthesis pathway, such as those with a deleted mbtB or mbtE gene, are unable to produce either mycobactin or carboxymycobactin. oup.compnas.org These mutants exhibit a severe growth defect in iron-limited media. oup.compnas.org Their growth can be restored by supplementing the media with exogenous mycobactins, confirming that the growth restriction is due to the inability to acquire sufficient iron. oup.com This underscores the non-redundant and critical role of the siderophore system, including this compound, for the survival and proliferation of M. tb when faced with iron scarcity. plos.org

This compound as a Determinant of Virulence in Pathogenic Mycobacteria (e.g., Mycobacterium tuberculosis)

The ability to acquire iron is directly linked to the virulence of pathogenic mycobacteria. plos.org this compound, as a key component of the iron acquisition machinery, is consequently a significant determinant of virulence in M. tb. The iron-restricted environment within the host, particularly inside the phagosome of macrophages, necessitates an effective iron scavenging strategy for the pathogen to establish and maintain an infection. nih.govpnas.org

The importance of the mycobactin/carboxymycobactin system to virulence has been firmly established through various studies. Disruption of siderophore biosynthesis not only impairs growth in vitro but also significantly attenuates the virulence of M. tb in animal models of infection. oup.complos.org For instance, an mbtE mutant of M. tb showed a significantly reduced bacterial load and less histopathological damage in the organs of infected guinea pigs compared to the wild-type strain. oup.com This demonstrates that the inability to produce siderophores, including carboxymycobactin, severely limits the pathogen's ability to cause disease. oup.com

Furthermore, genes involved in mycobactin and carboxymycobactin biosynthesis are upregulated during the infection of macrophages, highlighting their active role during the host-pathogen interaction. karger.com The export systems for these siderophores, such as MmpS4/MmpL4 and MmpS5/MmpL5, are also essential for the virulence of M. tb. researchgate.net Mutants lacking these export systems are severely attenuated in mice, further emphasizing that the entire process of siderophore production and secretion is critical for mycobacterial pathogenesis. frontiersin.org

Facilitation of Intracellular Replication within Host Macrophages by this compound

Macrophages are the primary host cells for M. tb and represent a hostile environment with potent antimicrobial mechanisms, including the restriction of essential nutrients like iron. nih.govasm.org The ability of M. tb to survive and replicate within macrophages is a hallmark of its pathogenesis. researchgate.net this compound plays a crucial role in this process by enabling the bacterium to acquire iron from within the macrophage.

Once inside the macrophage phagosome, M. tb secretes carboxymycobactin to chelate iron from host proteins. The resulting iron-carboxymycobactin complex is then transported back to the mycobacterium. openmicrobiologyjournal.com Evidence suggests that the ABC transporter IrtAB is required for the efficient utilization of iron from Fe-carboxymycobactin. pnas.orgasm.org Inactivation of the irtAB system impairs the ability of M. tb to replicate within human macrophages and in the lungs of mice. pnas.orgasm.org This indicates that the uptake of iron scavenged by carboxymycobactin is vital for intracellular growth.

Studies with siderophore-deficient mutants further confirm this. An mbtB mutant of M. tb was found to be impaired for growth in macrophage-like THP-1 cells. pnas.orgasm.org This impairment in intracellular growth directly links siderophore production to the ability of M. tb to multiply within its primary host cell. Therefore, by facilitating iron acquisition in the iron-poor phagosomal environment, this compound is a key factor that supports the intracellular replication and persistence of M. tb.

Comparative Analysis of this compound Biological Roles with other Mycobacterial Siderophores

The mycobacterial siderophore system consists of two functionally distinct but structurally related molecules: the soluble carboxymycobactin and the membrane-associated mycobactin. researchgate.net Their distinct physical properties lead to specialized, yet coordinated, roles in iron acquisition.

Differential Roles of Soluble Carboxymycobactin and Membrane-Associated Mycobactin

The primary difference between carboxymycobactin and mycobactin lies in their solubility, which is determined by the length of an acyl chain attached to their core structure. researchgate.netnih.gov Carboxymycobactin possesses a shorter acyl chain, rendering it more polar and water-soluble, allowing it to be secreted into the extracellular milieu to capture iron. researchgate.net In contrast, mycobactin has a long, lipophilic acyl chain that anchors it to the mycobacterial cell envelope. frontiersin.org

This leads to a "shuttle" mechanism for iron acquisition. Soluble carboxymycobactin acts as the initial iron scavenger, capturing iron from host proteins in the surrounding environment. nih.gov The iron-laden carboxymycobactin then interacts with the cell-associated mycobactin. It is proposed that carboxymycobactin transfers its captured iron to mycobactin, which then facilitates the transport of iron across the complex and hydrophobic mycobacterial cell wall. frontiersin.org The protein HupB, found on the cell surface, has been suggested to act as a receptor for Fe³⁺-carboxymycobactin and mediate this iron transfer to mycobactin. frontiersin.org

| Feature | This compound | Mycobactin T |

|---|---|---|

| Solubility | Water-soluble, amphiphilic | Lipophilic, cell-associated |

| Primary Location | Secreted extracellularly | Integrated into the cell envelope |

| Primary Role | Initial scavenging of iron from the host environment | Accepting iron from carboxymycobactin and transport across the cell wall |

| Acyl Chain Length | Shorter (2-9 carbons) | Longer (10-21 carbons) |

Functional Redundancy and Specialization within the Mycobacterial Siderophore System

However, there is evidence for independent functionality as well. Iron bound to carboxymycobactin can be imported into the cell via the IrtAB transporter, a process that can occur independently of mycobactin. frontiersin.orgasm.org This suggests that while the transfer to mycobactin is a key part of the process, it may not be the sole route for iron entry from carboxymycobactin. The presence of two partially redundant siderophore export systems, MmpS4/MmpL4 and MmpS5/MmpL5, also points towards a robust and flexible system. researchgate.net

This combination of specialized functions and partial redundancy ensures that M. tb can efficiently acquire iron under the diverse and challenging conditions encountered within the host. The soluble nature of carboxymycobactin allows it to explore the extracellular space for iron, while the membrane-bound mycobactin provides a dedicated system for its subsequent uptake. This two-component system is a critical adaptation for the success of M. tb as an intracellular pathogen.

Host Pathogen Interplay Involving Carboxymycobactin T

Evasion of Host Nutritional Immunity by Carboxymycobactin T

In the intricate battle between host and pathogen, the availability of essential nutrients is a critical determinant of infection outcome. The host actively restricts access to vital elements like iron, a strategy termed nutritional immunity, to thwart invading microbes. frontiersin.orgtandfonline.com Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has evolved sophisticated countermeasures to overcome this iron limitation, central to which is the production of siderophores. ontosight.ainih.gov this compound is a key player in this process, acting as a secreted, water-soluble siderophore that enables the bacterium to scavenge iron from the host environment. frontiersin.orgnih.govasm.org

This compound possesses a high affinity for ferric iron (Fe³⁺), allowing it to effectively compete with and strip iron from host iron-binding proteins such as transferrin and lactoferrin. tandfonline.comnih.gov Once it has chelated iron, the resulting ferri-carboxymycobactin complex is recognized and imported by the mycobacterial cell through specific transporters, notably the IrtAB system. researchgate.netnih.govnih.gov This mechanism ensures a steady supply of iron, which is indispensable for a wide range of cellular processes in Mtb, including electron transport, enzymatic reactions, and defense against oxidative stress, thereby facilitating its survival and proliferation within the host. ontosight.ainih.govopenmicrobiologyjournal.com The ability to produce and utilize this compound is thus a crucial virulence factor for M. tuberculosis, directly undermining the host's nutritional defense strategy. ontosight.ai

Interaction of this compound with Host Immune Effectors

Sequestration by Host Siderocalin (Lipocalin 2) and its Implications for Mycobacterial Iron Acquisition

The host's innate immune system has, in turn, evolved a direct counter-strategy to the siderophore-mediated iron piracy by mycobacteria. A key component of this defense is the protein Siderocalin, also known as Lipocalin 2 (Lcn2) or neutrophil gelatinase-associated lipocalin (NGAL). wikipedia.orgaai.orgfredhutch.org Siderocalin is an antibacterial protein that functions by binding to and sequestering bacterial siderophores. wikipedia.orgnih.gov Specifically, Siderocalin can recognize and bind ferric this compound, thereby intercepting the iron-laden siderophore before it can be reabsorbed by the mycobacteria. frontiersin.orgwikipedia.orgnih.gov

This sequestration has significant implications for mycobacterial iron acquisition. By capturing this compound, Siderocalin effectively neutralizes its function, leading to a state of iron starvation for the pathogen. aai.orgnih.gov This inhibition of iron uptake has been shown to be bacteriostatic, suppressing the in vitro growth of mycobacteria. aai.orgnih.govoup.com Studies using Lcn2-deficient mice have demonstrated their increased susceptibility to tuberculosis infection, highlighting the critical role of Siderocalin in controlling mycobacterial proliferation, particularly in the alveolar epithelium. frontiersin.orgnih.gov

However, the effectiveness of Siderocalin is not absolute. M. tuberculosis has developed strategies to partially evade this host defense. For instance, the bacterium also produces a lipophilic, cell-associated siderophore called mycobactin (B74219), which may be less accessible to the soluble Siderocalin protein. asm.orgnih.gov Additionally, it has been suggested that mycobactin packaged within extracellular vesicles might be shielded from Siderocalin, providing an alternative iron acquisition pathway. asm.org

Mechanisms of Siderocalin-Carboxymycobactin T Binding and Attenuation of Mycobacterial Growth

The binding of Siderocalin to ferric this compound is a highly specific interaction, elucidated through structural studies. nih.govmohimobileservice.irrcsb.org Siderocalin possesses a deep, positively charged binding pocket, or calyx, which accommodates the ferric-siderophore complex. wikipedia.org The recognition mechanism is complex, involving a combination of electrostatic and cation-pi interactions between the protein and the siderophore. wikipedia.orgnih.gov The calyx of Siderocalin has three distinct pockets that engage different parts of the this compound molecule, including the hydroxyphenyl oxazoline (B21484) and the cyclic hydroxamate groups. nih.gov

The attenuation of mycobacterial growth is a direct consequence of this binding. By sequestering the iron-loaded this compound, Siderocalin prevents the iron from being utilized by the bacteria, leading to growth inhibition. aai.orgnih.gov This is particularly effective in the extracellular environment and within alveolar epithelial cells, where Siderocalin is secreted. aai.orgnih.gov The internalization of Siderocalin into epithelial cells appears to be a prerequisite for its inhibitory action on intracellular mycobacteria. nih.gov

| Feature | Description |

| Host Protein | Siderocalin (Lipocalin 2, Lcn2, NGAL) wikipedia.orgaai.org |

| Bacterial Ligand | Ferric this compound nih.govnih.gov |

| Binding Mechanism | Involves a positively charged calyx in Siderocalin, utilizing electrostatic and cation-pi interactions. wikipedia.orgnih.gov |

| Outcome for Mycobacteria | Sequestration of iron-loaded siderophore, leading to iron starvation and attenuated growth. frontiersin.orgaai.orgnih.gov |

| Mycobacterial Evasion | Production of cell-associated mycobactin and potentially vesicle-bound siderophores. asm.org |

Influence of this compound on Host Cell Responses and Metabolism

The production of this compound by M. tuberculosis does not go unnoticed by the host. The very act of attempting to acquire iron triggers specific host cell responses. A primary response to mycobacterial infection and the presence of its siderophores is the increased production and secretion of Siderocalin by immune cells like macrophages and by epithelial cells. aai.orgnih.govplos.org This upregulation is a direct attempt by the host to counteract the bacterial iron scavenging.

Furthermore, the battle for iron influences broader host cell metabolism and inflammatory responses. For instance, Siderocalin itself has been shown to have roles beyond simple iron sequestration, including modulating inflammatory responses by inhibiting certain chemokines. plos.org The struggle for iron can also impact macrophage polarization and function. Macrophages with high iron stores are more permissive to Mtb growth, while activated macrophages that limit iron availability are better able to control the infection. frontiersin.org

The presence of mycobacteria and their iron acquisition machinery can also influence host cell death pathways. For example, Mtb infection can induce ferroptosis in macrophages, a form of iron-dependent cell death, which could have complex consequences for the course of the infection. frontiersin.org Thus, this compound is not merely a passive tool for nutrient acquisition but an active participant in a dynamic interplay that shapes host cellular responses and metabolic state.

Immunological Recognition of this compound as a Bacterial Product

This compound is recognized by the host's innate immune system as a non-self, bacterial product, primarily through its interaction with Siderocalin. fredhutch.orgnih.gov This recognition is a form of pathogen-associated molecular pattern (PAMP) recognition, where Siderocalin acts as a soluble pattern recognition molecule. By specifically binding to this bacterial iron chelator, the immune system can identify and respond to the presence of the invading pathogen. fredhutch.org

Beyond the innate immune recognition by Siderocalin, there is growing interest in the potential for components of the mycobactin biosynthetic pathway to be recognized by the adaptive immune system. For example, lipid intermediates in mycobactin synthesis have been shown to be recognized by human T-cells. pnas.org While direct T-cell recognition of this compound itself is less clear, the machinery responsible for its production is a source of antigens that can stimulate adaptive immunity.

Advanced Research Methodologies Applied to Carboxymycobactin T Studies

Genomic and Proteomic Profiling for Identification of Carboxymycobactin T-Related Genes and Proteins

Genomic and proteomic approaches have been fundamental in identifying the genetic loci and corresponding proteins involved in the biosynthesis and transport of this compound. The complete genome sequencing of Mycobacterium tuberculosis was a landmark achievement that provided a catalog of approximately 4,100 genes, paving the way for unbiased systems-level analyses. oup.com

The primary gene cluster associated with mycobactin (B74219) and carboxymycobactin biosynthesis is the mbt-1 locus (Rv2377c to Rv2384), which encodes enzymes responsible for synthesizing the core mycobactin structure. nih.govresearchgate.netnih.gov A second cluster, mbt-2 (Rv1344 to Rv1347c), is responsible for the addition of the aliphatic side chain that distinguishes mycobactins and carboxymycobactins. nih.govasm.orgpnas.org For instance, the mbtK gene within this locus encodes a crucial N-acyl transferase. pnas.orgplos.org Proteomic studies have further corroborated the roles of these gene products, observing the differential abundance of proteins like MbtE and MbtF in various M. tuberculosis lineages, which are essential for siderophore biosynthesis. frontiersin.org

Transcriptomic and proteomic profiling under different iron conditions have been particularly insightful. These studies consistently show that the genes within the mbt-1 and mbt-2 clusters are significantly upregulated under iron-limiting conditions, a response regulated by the iron-dependent regulator (IdeR). asm.orgpnas.orgopenmicrobiologyjournal.com When iron levels are low, IdeR does not bind to the "iron box" promoter regions, allowing for the transcription of the mbt genes and subsequent production of this compound. asm.orgopenmicrobiologyjournal.com

Genetic Manipulation Strategies: Targeted Gene Deletion and Mutagenesis in Mycobacteria

Targeted gene deletion and mutagenesis have been indispensable tools for functionally validating the genes identified through genomic and proteomic profiling. The creation of deletion mutants for specific genes in the mbt clusters has allowed researchers to directly assess their role in this compound biosynthesis and the subsequent impact on mycobacterial growth and virulence. plos.orgpnas.org

For example, deletion of the mbtB gene, which is involved in the initiation of siderophore synthesis, results in a strain incapable of producing mycobactins and shows impaired growth under iron-deprived conditions. openmicrobiologyjournal.comresearchgate.net Similarly, a deletion mutant of mbtK was unable to produce any known forms of mycobactin or its precursors, confirming its essential role as an acyl transferase. plos.org These genetic manipulation techniques often involve specialized vectors and methods, such as counterselectable suicide vectors, to facilitate the creation of targeted gene knockouts in mycobacteria. plos.orgnih.gov

Furthermore, transposon mutagenesis screens, such as TnSeq, have been used to identify other genes essential for processes related to this compound, including its secretion. springernature.com These studies have been crucial in identifying components of the siderophore export system, such as MmpS4 and MmpS5, and the periplasmic protein Rv0455c. springernature.comnih.gov Conditional knockdown systems, which allow for the controlled depletion of essential gene products, have also been employed to study genes like ideR that are critical for survival. nih.gov

Advanced Lipidomic and Metabolomic Approaches for this compound Detection and Quantification (e.g., High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS))

Advanced lipidomic and metabolomic platforms, primarily centered around High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), have revolutionized the detection, quantification, and discovery of this compound and related metabolites. plos.orgpnas.org These techniques allow for the simultaneous analysis of thousands of lipid and metabolite species within a complex biological sample, providing a global and unbiased view of the mycobacterial lipidome. plos.org

HPLC-MS-based lipidomics has been instrumental in characterizing the metabolic consequences of genetic mutations in the this compound biosynthetic pathway. plos.orgpnas.org By comparing the lipid profiles of wild-type and mutant strains, researchers can identify the accumulation of biosynthetic intermediates and the absence of final products. This approach led to the discovery of previously unknown deoxysiderophore intermediates, such as monodeoxycarboxymycobactins, which has led to a revised model of the mycobactin biosynthetic pathway. pnas.orgresearchgate.net

These platforms offer high sensitivity and mass accuracy, enabling the identification of distinct molecular species based on their mass-to-charge ratio (m/z) and retention time. pnas.orgnih.gov The development of specialized databases like MycoMass and MycoMap further aids in the annotation of identified lipids. nih.gov Quantitative lipidomics, often employing stable isotope labeling, allows for the precise measurement of changes in this compound levels under different experimental conditions, such as in response to iron availability or drug treatment. nih.gov

Structural Biology Techniques for this compound-Associated Proteins

Structural biology techniques have provided atomic-level insights into the function of proteins involved in the biosynthesis and transport of this compound.

X-ray Crystallography of this compound Biosynthetic Enzymes and Transporters

X-ray crystallography has been successfully used to determine the three-dimensional structures of several key enzymes in the this compound biosynthetic pathway. A notable example is MbtI, the salicylate (B1505791) synthase that catalyzes the first committed step in the pathway. nih.govnih.govasm.org The crystal structure of MbtI from M. tuberculosis was solved at a resolution of 1.8 Å, revealing its active site architecture and providing a basis for understanding its catalytic mechanism. nih.govasm.org This structural information is also being leveraged for the rational design of inhibitors that could serve as novel anti-tubercular agents. acs.org

The crystal structure of MbtN, an acyl-CoA dehydrogenase involved in introducing a double bond into the acyl chain of mycobactin, has also been determined at 2.30 Å resolution, confirming its predicted role in the biosynthetic pathway. researchgate.net

Cryo-Electron Microscopy (Cryo-EM) of this compound Transport Complexes

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structures of large and dynamic membrane protein complexes, such as those involved in this compound transport. youtube.com Cryo-EM has been used to solve the structures of the MmpL4 and MmpL5 transporters from M. smegmatis to resolutions of 2.95 Å and 3.00 Å, respectively. plos.org These transporters are part of the Resistance-Nodulation-Division (RND) superfamily and are crucial for the export of siderophores. The structures revealed a large membrane-spanning domain with 12 transmembrane helices and a significant periplasmic domain, providing a plausible pathway for siderophore translocation. plos.org

Similarly, cryo-EM has elucidated the structure of the IrtAB transporter, which is responsible for importing iron-loaded carboxymycobactin into the mycobacterial cytoplasm. oup.comnih.govresearchgate.net The structures of IrtAB, determined in various nucleotide-bound states at resolutions ranging from 2.8 to 3.5 Å, have provided critical insights into the ATP-driven conformational changes that power the import process. oup.comnih.gov These studies have revealed that IrtAB, despite having an exporter-like fold, functions as an importer, highlighting a unique transport mechanism. oup.comnih.govresearchgate.net

In Vitro Cell Culture Models and In Vivo Animal Models for Functional Characterization of this compound

The functional significance of this compound in the context of infection has been extensively studied using both in vitro cell culture models and in vivo animal models.

In vitro models, typically involving the infection of macrophage cell lines, have been crucial for demonstrating the importance of this compound for mycobacterial survival and replication within host cells. nih.gov Studies have shown that mutants unable to synthesize or export this compound are attenuated for growth in macrophages, particularly under iron-limiting conditions. plos.orgnih.gov These models also allow for the investigation of the host response to infection and the interplay between mycobacterial iron acquisition and host defense mechanisms. frontiersin.org

Biochemical and Enzymatic Assays for Elucidating this compound Biosynthetic and Transport Mechanisms

The intricate processes of this compound biosynthesis and its subsequent transport are fundamental to the survival and virulence of mycobacteria. ontosight.ai Researchers have developed and applied a variety of sophisticated biochemical and enzymatic assays to unravel these complex molecular pathways. These methodologies are crucial for identifying and characterizing the enzymes involved, understanding the transport logistics across the bacterial cell envelope, and pinpointing potential targets for novel therapeutic interventions. bbk.ac.ukopenmicrobiologyjournal.com

A cornerstone in studying the biosynthesis of this compound involves the use of cell-free extracts and purified enzymes to reconstitute parts of the biosynthetic pathway in vitro. This allows for the detailed investigation of individual enzymatic reactions. For instance, the mycobactin biosynthetic pathway, which shares components with that of this compound, is known to be carried out by a nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) hybrid system encoded by the mbt gene cluster (mbtA-mbtN). bbk.ac.uk

Key enzymes and their investigation:

MbtA: This enzyme is a prime target for inhibitory studies. Researchers have utilized a [³²P]PPi-ATP exchange assay to evaluate the inhibition activity of potential drug candidates against MbtA. bbk.ac.uk This assay measures the exchange of pyrophosphate into ATP, a reaction catalyzed by adenylation domains of NRPS enzymes like MbtA.

MbtB: Homology studies suggest that MbtB is involved in the initial steps of mycobactin biosynthesis, specifically the condensation of salicylic (B10762653) acid with serine. pnas.org Deletion of the mbtB gene has been shown to disrupt the production of mycobactin T. pnas.org

MbtI: As a salicylate synthase, MbtI catalyzes the conversion of chorismate to salicylate, a crucial precursor for the mycobactin core. bbk.ac.uk Enzyme inhibition studies targeting MbtI are often based on analogs of chorismate. bbk.ac.uk

MbtK and MbtN: These enzymes are involved in modifying the lipid tail of mycobactins. plos.org Recombinant MbtK has been shown to transfer fatty acids to lysine (B10760008) acceptors on synthetic mycobactin-like peptides in vitro, while MbtN is believed to act as a reductase. plos.orgresearchgate.net

Radioactive labeling is another powerful tool. A modified radioassay method has been employed to assess the inhibitory activity of compounds on both mycobactin and carboxymycobactin biosynthesis. bbk.ac.uk In transport studies, radiolabeled iron (⁵⁵Fe) is used to trace the uptake of ferri-carboxymycobactin complexes by mycobacterial cells. nih.gov Such studies have demonstrated that the uptake of ⁵⁵Fe-carboxymycobactin is dependent on specific proteins like HupB. nih.gov

To investigate the transport of this compound and its iron-bound form (ferri-carboxymycobactin), researchers utilize various techniques:

Transport assays with whole cells: These experiments measure the accumulation of labeled siderophores or iron within the bacteria over time. Studies with knockout mutants, such as those lacking the irtAB gene, have been instrumental in identifying key transporters. bbk.ac.uk The IrtAB system, an ABC transporter, is crucial for the efficient uptake of ferri-carboxymycobactin. bbk.ac.ukopenmicrobiologyjournal.com

Liposome reconstitution assays: Purified transport proteins, like HupB, can be incorporated into artificial lipid bilayers (liposomes). nih.gov The uptake of radiolabeled ligands into these liposomes provides direct evidence of the protein's transport function. nih.gov

Spectroscopic techniques: Circular dichroism (CD) analysis is used to study the conformational changes in transporter proteins upon binding to their substrates, such as this compound. mdpi.com These structural changes are essential for the transport process across the membrane. mdpi.com

The table below summarizes some of the key enzymes in the this compound biosynthetic pathway and the methods used to study them.

| Enzyme | Proposed Function in Biosynthesis | Investigational Assays | Key Findings |

| MbtA | Adenylation of salicylate | [³²P]PPi-ATP exchange assay | Potent inhibitors of MbtA have been identified using this assay. bbk.ac.uk |

| MbtB | Condensation of salicylate and serine | Gene deletion and functional analysis | Deletion of mbtB abolishes mycobactin T production. pnas.org |

| MbtI | Salicylate synthesis from chorismate | Enzyme inhibition assays with chorismate analogs | Structural modifications of analogs can significantly impact MbtI inhibition. bbk.ac.uk |

| MbtK | Acyl transferase for the lipid tail | In vitro assays with recombinant protein and lipidomic profiling of mutants | MbtK is essential for transferring fatty acids to the mycobactin core. plos.orgresearchgate.net |

| MbtN | Reductase for the lipid tail | Gene deletion and lipidomic profiling | MbtN is involved in the modification of the fatty acid tail. plos.org |

Development of Immunological Assays for this compound Detection (e.g., ELISA) in Research Settings

The detection of specific biomarkers is a cornerstone of infectious disease research and diagnostics. For mycobacterial infections, this compound has emerged as a potential target for detection due to its unique presence in mycobacteria. researchgate.net However, as a small molecule (hapten), this compound itself is not immunogenic, meaning it cannot induce an antibody response on its own. researchgate.net To overcome this, researchers have developed immunological assays, most notably the Enzyme-Linked Immunosorbent Assay (ELISA), by conjugating this compound to a larger carrier protein. researchgate.net

A significant breakthrough in this area was the development of a sensitive indirect double antibody ELISA for this compound. researchgate.net The key steps in the development and application of this assay are outlined below:

Hapten-Carrier Conjugation: To elicit an immune response, this compound was chemically conjugated to a carrier protein, bovine serum albumin (BSA). researchgate.net This conjugate was then used to immunize rabbits to produce polyclonal antibodies against this compound. researchgate.net

Assay Development: A second conjugate was created using keyhole limpet hemocyanin (KLH) to adhere the this compound hapten to the wells of a microplate. researchgate.net This forms the basis of an indirect ELISA format.

Detection and Sensitivity: The developed ELISA was able to detect this compound in the culture supernatant of various mycobacteria, including clinical isolates of M. tuberculosis. researchgate.net A remarkable limit of detection of 1 pg/ml was established for this assay. researchgate.net

Specificity: The assay demonstrated high specificity, as it did not detect any signal from cultures of other bacteria such as Rhodococcus, Nocardia, Streptomyces, Bacillus cereus, Klebsiella oxytoca, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net

Sample Preparation: To enhance the detection in biological samples, a chloroform (B151607) extraction method was used to concentrate the this compound from the culture supernatant. researchgate.net

This pioneering work has demonstrated the feasibility of using an immunoassay for the direct detection of this compound, opening up avenues for its potential use as a diagnostic marker for active mycobacterial diseases. researchgate.net Further research is recommended to evaluate the utility of this assay in clinical samples from humans and animals. researchgate.net

The table below summarizes the key features of the developed ELISA for this compound detection.

| Assay Component | Description | Purpose |

| Target Analyte | This compound | A siderophore unique to mycobacteria. researchgate.net |

| Assay Format | Indirect Double Antibody ELISA | A sensitive and specific immunoassay format. researchgate.net |

| Immunogen | This compound-BSA conjugate | To induce an antibody response against the hapten. researchgate.net |

| Coating Antigen | This compound-KLH conjugate | To capture the specific antibodies in the assay. researchgate.net |

| Antibodies | Rabbit polyclonal antibodies | For the detection of bound this compound. researchgate.net |

| Limit of Detection | 1 pg/ml | Demonstrates the high sensitivity of the assay. researchgate.net |

| Specificity | High for mycobacteria | No cross-reactivity with a range of other bacteria. researchgate.net |

Therapeutic Intervention Strategies Targeting Carboxymycobactin T Mediated Iron Acquisition

Inhibition of Carboxymycobactin T Biosynthesis as an Anti-Mycobacterial Strategy

The complex multi-enzyme pathway responsible for the synthesis of this compound offers several points for therapeutic intervention. By inhibiting the enzymes involved in this pathway, it is possible to halt the production of this essential iron scavenger, effectively starving the bacterium of iron and impeding its growth and virulence. This approach is particularly promising as many of the enzymes in the mycobactin (B74219) biosynthesis pathway are unique to mycobacteria and absent in humans, minimizing the potential for off-target effects.

Rational Design of Small-Molecule Inhibitors Targeting Biosynthetic Enzymes (e.g., MbtA Inhibitors like Salicyl-AMS)

A key and well-studied enzyme in the mycobactin biosynthetic pathway is MbtA, a salicylate-adenylating enzyme that catalyzes the first committed step: the activation of salicylic (B10762653) acid. researchgate.netsemanticscholar.org This activation involves the formation of a salicyl-adenosine monophosphate (Salicyl-AMP) intermediate. uzh.chplos.org The critical nature of this initial step makes MbtA a prime target for the rational design of specific inhibitors.

One of the most prominent examples of a rationally designed MbtA inhibitor is 5′-O-[N-(salicyl)sulfamoyl]adenosine, commonly known as Salicyl-AMS. asm.org This molecule was designed as a stable, non-hydrolyzable mimic of the transient salicyl-AMP intermediate. researchgate.net Salicyl-AMS acts as a potent and selective tight-binding inhibitor of MbtA. uzh.ch Kinetic analyses have revealed that it functions as a competitive inhibitor with respect to both of MbtA's substrates, salicylic acid and ATP. uzh.chnih.gov

By blocking MbtA, Salicyl-AMS effectively inhibits the biosynthesis of both mycobactin and carboxymycobactin. uzh.ch This leads to a potent growth restriction of M. tuberculosis specifically under the iron-limiting conditions that mimic the host environment. asm.org In vivo studies using a mouse model of tuberculosis have confirmed the potential of this strategy, showing that monotherapy with Salicyl-AMS can significantly reduce the bacterial load in the lungs. uzh.chresearchgate.net These findings provide a strong proof-of-concept for MbtA as a druggable target and validate the inhibition of siderophore biosynthesis as a viable anti-mycobacterial strategy. uzh.ch However, Salicyl-AMS itself has shown some limitations, including in vivo toxicity at higher doses and a suboptimal pharmacokinetic profile, which has prompted further research into developing analogues with improved drug-like properties. uzh.chresearchgate.net

Table 1: Research Findings on MbtA Inhibitor Salicyl-AMS

| Finding | Description | References |

|---|---|---|

| Target Enzyme | MbtA (Salicyl-AMP ligase) | researchgate.netsemanticscholar.org |

| Inhibitor | 5′-O-[N-(salicyl)sulfamoyl]adenosine (Salicyl-AMS) | asm.org |

| Mechanism of Action | Competitive, tight-binding inhibitor; mimics the salicyl-AMP intermediate. | uzh.chnih.gov |

| Biochemical Effect | Potent and selective inhibition of MbtA's adenylation activity. | uzh.ch |

| Cellular Effect | Suppresses the biosynthesis of mycobactin and carboxymycobactin. | uzh.chasm.org |

| Antimicrobial Activity | Restricts growth of M. tuberculosis under iron-deficient conditions. | asm.org |

| In Vivo Efficacy | Monotherapy reduces Mtb growth in a mouse model of tuberculosis. | uzh.chresearchgate.net |

| Limitations | Sub-optimal pharmacokinetic profile and some in vivo toxicity observed. | uzh.chresearchgate.net |

Disruption of this compound Transport and Efflux Systems

Beyond synthesis, the iron acquisition pathway is critically dependent on a series of transport systems that export the newly synthesized, iron-free (apo) siderophores and later import them once they have chelated iron. These transport proteins, embedded in the mycobacterial cell envelope, are also attractive targets for therapeutic intervention.

Targeting Siderophore Export Proteins (e.g., MmpL/S Systems, Rv0455c Protein)

The export of carboxymycobactin and mycobactin from the cytoplasm across the inner membrane is mediated by specific transporters belonging to the Mycobacterial Membrane Protein Large (MmpL) family, which are a part of the Resistance-Nodulation-Division (RND) superfamily. plos.orgplos.org Specifically, the MmpL4 and MmpL5 transporters, in complex with their associated accessory proteins MmpS4 and MmpS5, form the primary efflux systems for these siderophores. plos.orgnih.gov Genetic deletion of both mmpS4 and mmpS5 abolishes siderophore secretion, leading to an inability to grow in low-iron conditions and a dramatic attenuation of virulence in mouse models. plos.orgnih.gov This highlights the essentiality of this export machinery for Mtb pathogenesis.

Recent research has also identified a crucial role for the Rv0455c protein. nih.gov This small, secreted periplasmic protein is required for the secretion of both mycobactin and carboxymycobactin. researchgate.netrepec.org While its exact mechanism is still under investigation, it is believed to function as an essential accessory protein, possibly linking the inner membrane MmpL/S efflux pumps to a yet-to-be-identified outer membrane channel. uab.edu Mtb strains lacking rv0455c show a drastic reduction in siderophore secretion and are severely impaired in their ability to replicate in mice, validating siderophore export as a key vulnerability. nih.govuab.edu

Interfering with Iron-Loaded this compound Uptake Transporters (e.g., IrtAB)

Once secreted, this compound captures ferric iron from the extracellular environment, forming a ferri-carboxymycobactin complex. This complex must then be transported back into the bacterium. The primary transporter responsible for this uptake is the IrtAB system. asm.orgnih.gov IrtAB is a heterodimeric ATP-binding cassette (ABC) transporter with the unusual characteristic of functioning as an importer despite possessing a structural fold typical of exporters. uzh.chsemanticscholar.org

The inactivation of the irtAB gene cluster significantly impairs the ability of Mtb to utilize iron from ferri-carboxymycobactin. asm.org This leads to a reduced capacity to survive under iron-deficient conditions and to replicate effectively within human macrophages and in the lungs of infected mice. asm.org The IrtAB transporter is therefore considered a critical component for iron acquisition and virulence, making it a promising target for inhibitors that could block the uptake of iron-loaded siderophores. asm.orgresearchgate.net Additionally, the cell wall-associated protein HupB has been implicated as a potential receptor for ferri-carboxymycobactin, playing a role in the transfer of iron from carboxymycobactin to the membrane-bound mycobactin. nih.govnih.gov Disrupting this interaction could also represent a viable therapeutic strategy.

Competitive Chelation Strategies Using Synthetic Siderophore Analogs

Another therapeutic avenue involves the use of synthetic siderophore analogs. This strategy operates on the principle of competitive inhibition. By introducing molecules that structurally resemble this compound but are either incapable of being transported or, once inside, fail to release iron, one can disrupt the natural iron uptake pathway. These analogs could compete with native ferri-carboxymycobactin for binding to the IrtAB transporter, thereby blocking the uptake of essential iron.

Furthermore, this concept can be extended to a "Trojan horse" approach. In this strategy, a synthetic siderophore analog is conjugated to a known antimicrobial agent. The bacterium's own siderophore uptake system is then exploited to shuttle the toxic conjugate into the cell, leading to targeted cell killing. The development of mycobactin analogues has been an area of active research, providing a foundation for creating such competitive agents or drug conjugates. frontiersin.org The broader strategy of iron chelation therapy, which aims to reduce the availability of iron to the pathogen, has also shown promise in limiting mycobacterial growth, supporting the rationale for targeting iron acquisition pathways. oup.comoup.com

Synergistic Effects of this compound Pathway Inhibition with Conventional Antimycobacterial Agents

Inhibiting the this compound pathway may not only have a direct bactericidal or bacteriostatic effect but could also work synergistically with existing anti-tuberculosis drugs. There is a notable overlap between the machinery for siderophore transport and multidrug efflux. For instance, the MmpS5/MmpL5 efflux pump, responsible for exporting siderophores, has also been implicated in conferring resistance to key anti-TB drugs, including bedaquiline (B32110) and clofazimine. frontiersin.orgnih.gov

This dual function suggests that inhibiting the MmpL5 system could have a twofold benefit: first, by starving the bacterium of iron, and second, by resensitizing it to conventional antibiotics by preventing their efflux. Studies have shown that inhibiting mycobactin production leads to increased killing of mycobacteria by clofazimine. nih.gov Similarly, blocking the IrtAB uptake system could potentially enhance the efficacy of current TB treatment regimens by placing additional metabolic stress on the bacterium. researchgate.net Targeting the this compound pathway could therefore be a powerful component of combination therapies, helping to overcome drug resistance and improve treatment outcomes.

Table 2: Key Proteins in this compound Transport and Their Functions

| Protein/System | Location | Function | Therapeutic Strategy | References |

|---|---|---|---|---|

| MmpL4/MmpS4 | Inner Membrane | Export of apo-carboxymycobactin and mycobactin. | Inhibition of efflux. | plos.orgnih.gov |

| MmpL5/MmpS5 | Inner Membrane | Export of apo-carboxymycobactin and mycobactin; also efflux of drugs (e.g., bedaquiline). | Inhibition of efflux to block iron acquisition and reverse drug resistance. | plos.orgnih.gov |

| Rv0455c | Periplasm | Essential accessory protein for siderophore secretion. | Disruption of its interaction with MmpL/S systems. | researchgate.netnih.govuab.edu |

| IrtAB | Inner Membrane | Import of iron-loaded carboxymycobactin (Fe-cMBT). | Inhibition of uptake to prevent iron internalization. | uzh.chasm.orgsemanticscholar.org |

| HupB | Cell Wall | Putative receptor for Fe-cMBT, facilitates iron transfer to mycobactin. | Blocking its binding to Fe-cMBT. | nih.govnih.gov |

Emerging Research Frontiers and Unresolved Questions Regarding Carboxymycobactin T

Further Elucidation of Regulatory Networks Governing Carboxymycobactin T Expression

The expression of this compound is intricately regulated in response to iron availability, ensuring that the bacterium can efficiently scavenge iron from the host environment. openmicrobiologyjournal.comfrontiersin.org This regulation occurs primarily at the transcriptional level, involving a network of repressor and activator proteins. However, the complete regulatory landscape is yet to be fully mapped.

The primary regulator of siderophore synthesis in Mtb is the iron-dependent regulator (IdeR). frontiersin.org In iron-replete conditions, IdeR binds to Fe²⁺ and subsequently binds to specific DNA sequences known as "iron boxes" in the promoter regions of the mycobactin (B74219) biosynthesis (mbt) gene clusters, repressing their transcription. openmicrobiologyjournal.comfrontiersin.org Conversely, under iron-limiting conditions, IdeR is inactive, leading to the derepression of the mbt genes and the synthesis of both carboxymycobactin and mycobactin. openmicrobiologyjournal.comfrontiersin.org

Another key player is the nucleoid-associated protein HupB, which has been identified as a transcriptional activator of the mbt genes. frontiersin.orgnih.gov HupB is upregulated during iron limitation and is essential for the pathogen's survival within macrophages. nih.gov The dual functionality of IdeR as a repressor and HupB as an activator highlights a sophisticated system of control. frontiersin.org The ESX-3 secretion system has also been implicated in the regulation of iron homeostasis. frontiersin.org

Unresolved questions in this area include identifying other potential transcriptional regulators and understanding how various environmental cues within the host, beyond simple iron concentration, are integrated into this regulatory network. The precise mechanisms of how HupB activates transcription and its potential interplay with IdeR are also areas requiring further investigation.

Table 1: Key Regulatory Factors in this compound Expression

| Regulator | Type | Function under Iron Limitation | Target Genes |

| IdeR | Repressor | Inactivated, leading to derepression of target genes. frontiersin.org | mbt gene cluster frontiersin.org |

| HupB | Activator | Upregulated, activates transcription of target genes. frontiersin.orgnih.gov | mbt gene cluster frontiersin.org |

Comprehensive Understanding of this compound’s Precise Interactions with Host Immune Components

The battle for iron between Mycobacterium tuberculosis and its human host is a critical aspect of pathogenesis. nih.gov this compound, being a secreted siderophore, directly interacts with components of the host's innate immune system. nih.gov A key host defense mechanism against bacterial iron acquisition is the protein Siderocalin, also known as lipocalin 2 (Lcn2). nih.govnih.gov

Siderocalin is an antibacterial protein capable of binding and sequestering certain bacterial siderophores, thereby preventing the bacteria from acquiring iron. nih.govnih.gov Research has shown that Siderocalin can bind ferric carboxymycobactin. nih.govnih.gov This interaction represents a significant aspect of nutritional immunity, where the host actively withholds essential nutrients from invading pathogens. nih.gov Studies have demonstrated that lipocalin 2-deficient mice are more susceptible to tuberculosis infection, highlighting the importance of this interaction in controlling the disease. nih.gov

However, the interaction is complex. The binding affinity of Siderocalin for different isoforms of carboxymycobactin varies, and it is generally weaker than its affinity for other types of siderophores like catecholates. nih.gov This suggests that Mtb may have evolved carboxymycobactin structures that are less efficiently captured by the host's Siderocalin, a potential "stealth" strategy. nih.gov Furthermore, the precise cellular and tissue locations where this interaction has the most significant impact on bacterial survival are still being explored. Understanding the structural basis of this recognition and the full spectrum of carboxymycobactin isoforms produced during infection will be crucial to fully appreciate this host-pathogen interplay.

Table 2: Host Immune Interactions with this compound

| Host Component | Function | Outcome of Interaction |

| Siderocalin (Lipocalin 2) | Sequesters bacterial siderophores. nih.govnih.gov | Limits iron availability for M. tuberculosis, contributing to host defense. nih.gov |

Exploration of this compound as a Diagnostic Biomarker for Mycobacterial Infections

The development of rapid, accurate, and accessible diagnostics for tuberculosis remains a global health priority. nih.govnih.gov Current methods often rely on sputum samples, which can be difficult to obtain, especially from children, or have limitations in sensitivity. nih.govnih.gov As a molecule secreted specifically by mycobacteria during active infection, this compound presents a promising candidate for a diagnostic biomarker. nih.govresearchgate.net

The rationale for its use as a biomarker is strong: its production is essential for Mtb to establish an infection, and as a small, secreted molecule, it has the potential to be detected in various clinical samples. nih.govresearchgate.net Recent research has focused on developing assays to detect carboxymycobactin in patient samples.

A study successfully developed an immunoassay for the direct detection of carboxymycobactin in culture supernatants. researchgate.net The assay was specific to mycobacteria, not detecting siderophores from other bacterial genera like Staphylococcus or Pseudomonas. researchgate.net Another proof-of-concept study detected mycobactin T (the lipid-soluble counterpart to carboxymycobactin) in 90% of sputum samples from patients with active pulmonary tuberculosis, with 100% specificity against uninfected controls. nih.gov While this study focused on mycobactin, the shared biosynthetic pathway suggests that detecting carboxymycobactin could yield similar diagnostic utility. plos.orgnih.gov

Unresolved questions include determining the optimal sample type (e.g., blood, urine, or sputum) for detection, the correlation between carboxymycobactin levels and bacterial load or disease severity, and its utility in diagnosing paucibacillary and extrapulmonary tuberculosis. nih.gov Further validation in large, diverse patient cohorts is necessary to establish the clinical sensitivity and specificity of carboxymycobactin-based diagnostic tests. researchgate.net

Table 3: Studies on Mycobacterial Siderophores as Diagnostic Biomarkers

| Siderophore | Sample Type | Key Finding | Reference |

| Mycobactin T (MBT) | Sputum | Detected in 90% of TB patients and 0% of controls. | nih.gov |

| Carboxymycobactin | Culture Supernatant | A specific immunoassay was developed, demonstrating direct detection. | researchgate.net |

Potential Roles of this compound in the Pathogenesis of Non-Tuberculous Mycobacterial Species

While much of the research on carboxymycobactin has centered on M. tuberculosis, this class of siderophores is also produced by various non-tuberculous mycobacteria (NTM), many of which are emerging as significant opportunistic pathogens. asm.orgmdpi.com Species such as Mycobacterium avium, Mycobacterium marinum, and Mycobacterium smegmatis are known to produce carboxymycobactins or structurally related exochelins to acquire iron. nih.govasm.orgresearchgate.net

The ability to produce these soluble siderophores is critical for the pathogenesis of NTM infections. For instance, M. marinum, a model organism for studying mycobacterial pathogenesis, requires mycobactin/carboxymycobactin synthesis for growth in both laboratory media and within phagocytic cells. researchgate.net A mutant strain of M. marinum unable to produce these siderophores showed a severe growth defect, underscoring their importance for virulence. researchgate.net Similarly, M. avium, a common cause of disease in immunocompromised individuals, produces carboxymycobactin. sci-hub.se

Q & A

What are the optimal methods for synthesizing Carboxymycobactin T in laboratory settings?

Answer:

Synthesis of this compound requires a multi-step approach, combining organic synthesis techniques with microbial engineering. Key steps include:

- Precursor preparation : Use iron-deficient media to induce microbial production of mycobactin precursors, followed by carboxymethylation via reaction with chloroacetic acid under controlled pH (4.5–5.5) .

- Purification : Employ reverse-phase HPLC with a C18 column and methanol/water gradients to isolate the target compound. Yield optimization often requires iterative adjustments to solvent ratios and flow rates .

- Validation : Confirm synthesis success using LC-MS (to verify molecular weight) and NMR (to resolve structural features like carboxylate groups). Triplicate experiments are critical to ensure reproducibility .